The KRAS G13D peptide, 25 mer is a synthetic peptide derived from the KRAS gene, specifically featuring the G13D mutation. This mutation is significant in cancer biology, particularly in pancreatic and colorectal cancers, where it contributes to oncogenic signaling pathways. The peptide is utilized in immunotherapy research, particularly for developing targeted therapies against tumors expressing this specific mutant form of the KRAS protein.
The KRAS G13D mutation is a common alteration found in various cancers, with approximately 25% of all cancers exhibiting mutations in the RAS family genes (KRAS, NRAS, HRAS) . The specific peptide sequence for KRAS G13D can be synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence.
KRAS G13D peptide falls under the classification of neoantigens, which are derived from tumor-specific mutations. These neoantigens are recognized by the immune system and are potential targets for immunotherapy . The peptide is classified as a synthetic peptide used in research and therapeutic applications related to cancer immunology.
The synthesis of KRAS G13D peptide typically employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves:
The purity of the synthesized peptide is usually confirmed through high-performance liquid chromatography (HPLC), and its identity is validated using mass spectrometry. For KRAS G13D, a 25-mer peptide may consist of 25 amino acids that include the specific mutation at position 13.
The molecular structure of KRAS G13D involves a sequence of 25 amino acids that includes the mutated glycine to aspartic acid substitution at position 13. The precise three-dimensional conformation can be studied using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The structural data may reveal how this mutation affects protein folding and interactions with other molecules, particularly with major histocompatibility complex (MHC) molecules that present peptides to T cells .
The KRAS G13D peptide can undergo various biochemical reactions relevant to its function in signaling pathways:
These interactions can be characterized using surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) to quantify binding affinities and kinetics.
The mechanism by which KRAS G13D exerts its effects involves several steps:
Studies have shown that T cells specific for KRAS G13D can effectively recognize and eliminate cancer cells harboring this mutation .
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6